Naphthol Green B
Overview
Description
Naphthol Green B is a coordination complex of iron, commonly used as a dye. It is the sodium salt of Naphthol Green Y and is known for its vibrant green color. The compound is water-soluble and has an absorption maximum at 714 nm in water . It is primarily used in histology to stain collagen and for polychrome stains with animal tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthol Green B is synthesized by sulfonating 1-nitroso-2-naphthol, followed by complexation with iron. The process involves the following steps:
Sulfonation: 1-nitroso-2-naphthol is treated with sulfuric acid to introduce sulfonate groups.
Complexation: The sulfonated derivative is then reacted with iron salts to form the coordination complex.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale sulfonation and complexation processes. The reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the dye in its solid form .
Chemical Reactions Analysis
Types of Reactions: Naphthol Green B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Naphthol Green B has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator in various analytical techniques.
Biology: Employed in histological staining to visualize collagen and other tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a staining agent in medical research.
Industry: Utilized for staining wool, nylon, paper, anodized aluminum, and soap.
Mechanism of Action
The mechanism of action of Naphthol Green B involves its ability to form coordination complexes with metal ions. The sulfonate groups and the nitroso group act as ligands, binding to metal ions such as iron. This complexation is responsible for its staining properties and its use as an indicator in various analytical techniques .
Comparison with Similar Compounds
Naphthol Green Y: The sodium salt of Naphthol Green B, with similar staining properties.
2-Naphthol: A precursor in the synthesis of various dyes and pigments.
Acid Green 1: Another dye with similar applications in histology and industry.
Uniqueness: this compound is unique due to its specific absorption maximum and its ability to form stable complexes with metal ions. This makes it particularly useful in histological staining and as a complexometric indicator .
Properties
IUPAC Name |
trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXROTHPANUTOJ-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H15FeN3Na3O15S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044406 | |
Record name | C.I. Acid Green 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
878.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19381-50-1 | |
Record name | C.I. Acid Green 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Green 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID GREEN 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60I5H3VMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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